molecular formula C14H9B B1266452 3-Bromophenanthrene CAS No. 715-50-4

3-Bromophenanthrene

Cat. No. B1266452
CAS RN: 715-50-4
M. Wt: 257.12 g/mol
InChI Key: BNGNNFQSUWVWCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromophenanthrene and its derivatives involves multiple steps, highlighting the complexity and efficiency of modern synthetic chemistry. One notable method for synthesizing derivatives involves an efficient approach that includes anionic cyclization to generate the phenanthrene ring, followed by sequential tribromination and hydrolysis to incorporate bromo-diketone functionality, demonstrating a practical synthesis pathway for complex brominated phenanthrenes (Limanto et al., 2008). Another method emphasizes the use of palladium-catalyzed benzannulation with o-bromobenzyl alcohols for constructing phenanthrene skeletons via sequential multiple carbon-carbon bond formations, showcasing the versatility and efficiency of transition metal-catalyzed reactions in synthesizing polycyclic aromatic compounds (Iwasaki et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromophenanthrene derivatives has been elucidated using various analytical techniques, providing insights into their conformation and electronic properties. The crystal and molecular structure of synthetic intermediates, such as 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, reveals detailed conformational characteristics and intermolecular interactions, highlighting the importance of molecular structure in understanding the reactivity and properties of these compounds (Lynton & Siew, 1973).

Chemical Reactions and Properties

3-Bromophenanthrene undergoes various chemical reactions, reflecting its reactivity and versatility as a synthetic intermediate. For instance, its reactivity towards organolithium compounds and bromine has been studied, offering pathways for further functionalization through Suzuki and Sonogashira couplings with complete regioselectivity. These reactions not only expand the utility of 3-Bromophenanthrene derivatives but also demonstrate the influence of bromine substituents on their chemical behavior (Abengózar et al., 2019).

Physical Properties Analysis

The physical properties of 3-Bromophenanthrene, including its crystalline structure and phase behavior, are crucial for its application in material science. Studies on derivatives like 3-(trifluoromethyl)phenanthrene have explored the rotation of CF3 groups and their impact on molecular packing, providing insights into the solid-state properties of brominated phenanthrenes and their derivatives. These investigations reveal the intricate balance between molecular structure and physical properties, essential for designing materials with specific characteristics (Wang et al., 2006).

Scientific Research Applications

  • Fluorescence Probe for Palladium Detection 3-Bromophenanthrene derivatives, like 9-bromophenanthrene (9-BrP), have been employed as fluorescence probes for detecting trace amounts of palladium (Pd). This process involves the conversion of 9-BrP to phenanthrene under the catalysis of Pd²⁺, leading to a significant enhancement of fluorescence. This method exhibits high selectivity and specificity, making it valuable for routine determination of Pd in various samples, such as lake water and surface soil (Qin et al., 2016).

  • Chemical Synthesis and Cyclization The cyclization and bromination of arene–alkyne substrates using CuBr2 have been developed, efficiently producing 9-bromophenanthrene derivatives. This process offers a novel protocol for C–Br bond formation from an inorganic bromine source, involving the reductive elimination of Cu(III) species (Liu et al., 2016).

  • Ammonolysis Studies Ammonolysis of 9-bromophenanthrene has been researched, with copper acetate identified as the most effective catalyst. This process converts 9-bromophenanthrene into 9-aminophenanthrene, with common by-products like phenanthrene and phenanthrazine. The yields varied based on the type and amount of catalyst used (Ōta & Iwamoto, 1969).

  • Synthesis of BN-Phenanthrene Derivatives Research on 3,4-Dihydro-4-aza-3-boraphenanthrene, a member of the BN-phenanthrene family, reveals it has the highest fluorescence quantum yield among nonsubstituted BN-phenanthrenes. This compound, along with its substituted derivatives, has been synthesized and shown potential for further functionalization via Suzuki and Sonogashira couplings (Abengózar et al., 2019).

  • Electrosynthesis of Poly(9-bromophenanthrene) Poly(9-bromophenanthrene) (P9BP) has been synthesized electrochemically from its monomer 9-bromophenanthrene. P9BP shows good electrochemical behavior and thermal stability, with electrical conductivity and strong electrochromic nature. It also exhibits blue light emission, indicating its potential in electronics and optics (Yu et al., 2009).

  • DNA-Binding and Anticancer Activity of Gold(I) Alkynyl Complexes 3,6-Diethynyl-9,10-diethoxyphenanthrene and its binuclear gold(I) alkynyl complexes show strong DNA-binding affinities and promising anticancer properties. These complexes exhibit enhanced binding affinities compared to traditional intercalating agents and maintain the DNA-binding capability of the precursor alkyne, with improved anticancer efficacy (Alsaeedi et al., 2020).

  • Phosphorescent Behaviors in Crystals Studies on 9-bromophenanthrene crystals reveal significant phosphorescence with emission wavelengths influenced by π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. The phosphorescent properties of these crystals are modulated by their structural interactions, indicating applications in materials science and photonics (Zhu et al., 2014).

Safety And Hazards

3-Bromophenanthrene is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It poses hazards to the respiratory system .

Future Directions

Phenanthrene derivatives are synthesized using indirect pathways due to the lack of suitable synthesis methods carried out from the phenanthrene skeletal structure . Future research could focus on developing more efficient synthesis methods for phenanthrene derivatives .

properties

IUPAC Name

3-bromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNNFQSUWVWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221716
Record name Phenanthrene, 3-Bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenanthrene

CAS RN

715-50-4
Record name Phenanthrene, 3-Bromo-
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Record name 715-50-4
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Record name Phenanthrene, 3-Bromo-
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Record name 3-bromophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
WE Bachmann, CH Boatner - Journal of the American Chemical …, 1936 - ACS Publications
… Pschorr3 applied his method of synthesis to thepreparation of 1-and 3-bromophenanthrene but the attempt failed in the last step of the process. Berger4 likewise was unable to pre-pare …
Number of citations: 18 pubs.acs.org
Y Ogawa, T Ueno, M Karikomi, K Seki, K Haga… - Tetrahedron letters, 2002 - Elsevier
… Synthesis of 3-bromophenanthrene 7 was achieved as illustrated in Scheme 2. The reaction … Further treatment of 6 with DDQ in boiling xylene gave 3-bromophenanthrene 7 in 30% …
Number of citations: 40 www.sciencedirect.com
RN Armstrong, W Levin, DJ Jerina - Journal of Biological Chemistry, 1980 - hero.epa.gov
… hydrolase exhibited a marked enantiomeric selectivity toward the chiral K-region arene oxides, benzo(a)pyrene 4,5-oxide, benzo(a)anthracene 5,6-oxide and 3-bromophenanthrene 9,…
Number of citations: 68 hero.epa.gov
L Zhao, RI Kaiser, B Xu, U Ablikim… - Angewandte …, 2020 - Wiley Online Library
… –helium, f) 2-bromophenanthrene–vinylacetylene, g) 3-bromophenanthrene–helium, and h) 3-bromophenanthrene—vinylacetylene systems. The ion peaks of the newly formed C 16 H …
Number of citations: 18 onlinelibrary.wiley.com
H Yagi, P Dansette, DM Jerina - Journal of Labelled …, 1976 - Wiley Online Library
… EXPERIMFNTAL Bromo cis Dihydrodiols 7-Bromohenzo[a]anthracene [I21 and 6-bromohenzo[a]~vrene [13] were prepared as previously described while 3-bromophenanthrene was …
H Gilman, TH Cook - Journal of the American Chemical Society, 1940 - ACS Publications
… (0.0078mole) of 3-bromophenanthrene and 0.012 mole of ro-butyllithium in 100 cc. of ether, under the conditions described for the 2-bromophenanthrene, was isolated 0.55 g. or 32% …
Number of citations: 23 pubs.acs.org
NT Nashed, JM Sayer, DM Jerina - Journal of the American …, 1993 - ACS Publications
K-region arene oxides rearrange to phenols in acetonitrile in two acid-catalyzed steps: rapid rearrangement of the arene oxide to positionally isomeric keto tautomers of K-region …
Number of citations: 15 pubs.acs.org
AN Nesmeyanov, TP Tolstaya, LN Vanchikova… - Bulletin of the Academy …, 1980 - Springer
… Decarboxylation of the latter gave the known 3-bromophenanthrene (Vb) [5], whose structure was confirmed by the PMR spectrum (6, ppm): 8.70 s (It4), 8.53-8.30 m (Il~), 7.83-7.27 m (H …
Number of citations: 3 link.springer.com
M Jakubec, I Ghosh, J Storch… - Chemistry–A European …, 2020 - Wiley Online Library
… However, photochemical reactions using 3-bromophenanthrene or 9-bromophenanthrene as substrates yielded the phosphonylated products only in low to moderate yields, and the C(…
PY Bruice, TC Bruice, PM Dansette… - Journal of the …, 1976 - ACS Publications
… The values in parentheses were obtained with 3bromophenanthrene 9,10-oxide as substrate. c The results at these pH’s are somewhat questionable because of the difficulty in main…
Number of citations: 69 pubs.acs.org

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